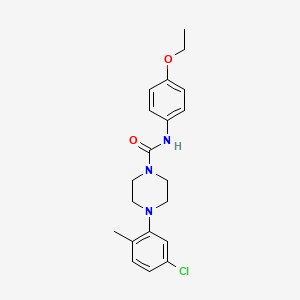

4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide

Description

4-(5-Chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a chloro-methyl-substituted phenyl group at the piperazine nitrogen and an ethoxyphenyl carboxamide moiety. Piperazine carboxamides are widely studied for their versatility in modulating biological targets, including enzymes (e.g., FAAH) and receptors (e.g., serotonin, dopamine) .

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-3-26-18-8-6-17(7-9-18)22-20(25)24-12-10-23(11-13-24)19-14-16(21)5-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIWXIBKXCOLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chloro-methylphenyl group and an ethoxyphenyl moiety. This structural configuration is significant for its interaction with biological targets.

Antitumor Activity

Research has indicated that piperazine derivatives, including this compound, exhibit notable antitumor properties. In vitro studies have shown that various piperazine compounds can inhibit the growth of human cancer cell lines. For instance, compounds similar to 4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide were tested against multiple tumor cell lines, demonstrating varying degrees of cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that piperazine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.

The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes involved in cell proliferation and survival pathways. Piperazine derivatives are known to act on various targets, including:

- Serotonin Receptors: Modulating neurotransmitter systems which can influence mood and anxiety.

- Kinase Inhibition: Compounds similar to this have been shown to inhibit kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications on the piperazine ring and the substituents attached to it can significantly impact potency and selectivity:

- Chloro Group Positioning: The position of the chloro substituent on the phenyl ring affects receptor binding affinity.

- Ethoxy Substitution: The ethoxy group enhances solubility and bioavailability, contributing to improved pharmacokinetic properties.

Case Studies

Several studies have highlighted the potential therapeutic applications of piperazine derivatives:

- Antidepressant Effects: A study demonstrated that certain piperazine compounds exhibited antidepressant-like effects in animal models, suggesting a role in modulating serotonin pathways.

- Anticancer Research: Clinical trials involving related compounds have shown promise in treating specific types of cancer, indicating potential for further development.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent-driven properties are summarized below:

Key Observations:

- Ethoxy vs. Fluoro : Replacing fluorine (electron-withdrawing) with ethoxy (electron-donating) in the carboxamide aryl group may enhance solubility due to increased polarity, though ethoxy’s larger steric bulk could reduce membrane permeability compared to fluorine .

- Chloro-Methyl Substitution : The 5-chloro-2-methylphenyl group in the target compound likely enhances lipophilicity and receptor binding compared to unsubstituted or meta-chloro analogs, as seen in anticonvulsant and neuroprotective activities of similar compounds .

- Trifluoromethyl vs. Ethoxy : The trifluoromethyl group (in ) improves metabolic stability and target affinity but may reduce solubility, whereas ethoxy balances polarity and bulk for optimized pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Solubility : The target compound’s molecular weight is estimated at ~360–370 g/mol, slightly higher than the fluorophenyl analog (347.82 g/mol, ). Ethoxy’s polarity may improve aqueous solubility compared to trifluoromethyl or chloro analogs .

- Ethoxy’s balance of polarity and hydrophobicity may optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.